(R)-3-Ethoxy-pyrrolidine hydrochloride (R)-3-Ethoxy-pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1260609-60-6; 164790-65-2
VCID: VC6665948
InChI: InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
SMILES: CCOC1CCNC1.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63

(R)-3-Ethoxy-pyrrolidine hydrochloride

CAS No.: 1260609-60-6; 164790-65-2

Cat. No.: VC6665948

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

(R)-3-Ethoxy-pyrrolidine hydrochloride - 1260609-60-6; 164790-65-2

Specification

CAS No. 1260609-60-6; 164790-65-2
Molecular Formula C6H14ClNO
Molecular Weight 151.63
IUPAC Name (3R)-3-ethoxypyrrolidine;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Standard InChI Key VHSSBFJFGPYMNJ-FYZOBXCZSA-N
SMILES CCOC1CCNC1.Cl

Introduction

Chemical Structure and Stereochemical Features

The molecular formula of (R)-3-ethoxy-pyrrolidine hydrochloride is C₆H₁₄ClNO, with a molar mass of 151.64 g/mol. Its structure consists of a pyrrolidine ring—a saturated five-membered ring containing four carbon atoms and one nitrogen atom—substituted with an ethoxy group (-OCH₂CH₃) at the third position. The (R)-configuration at the third carbon atom introduces chirality, which critically influences its interactions with biological targets .

The hydrochloride salt form enhances the compound’s solubility in polar solvents such as water, methanol, and ethanol, making it suitable for pharmacological applications. X-ray crystallography studies of analogous pyrrolidine derivatives reveal that the ethoxy group adopts a specific spatial orientation, optimizing van der Waals interactions with hydrophobic pockets in enzyme active sites .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (R)-3-ethoxy-pyrrolidine hydrochloride typically involves multi-step routes starting from chiral precursors. One validated method begins with L-hydroxyproline, a naturally occurring amino acid, which undergoes decarboxylation and subsequent functionalization. In a patented approach, L-hydroxyproline is reacted in a diethylene glycol medium with a decarboxylation catalyst (e.g., methyl isobutyl ketone) at 140–160°C, yielding (R)-3-hydroxypyrrolidine . This intermediate is then subjected to an etherification reaction with ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the ethoxy group. Finally, treatment with hydrochloric acid in methanol or ethanol produces the hydrochloride salt .

Key reaction conditions include:

  • Temperature: 140–160°C for decarboxylation .

  • Catalysts: Methyl isobutyl ketone (5–10% by mass of substrate) .

  • Purification: Reduced-pressure distillation (60–70°C, 1000–2000 Pa) .

Industrial-Scale Manufacturing

Industrial production prioritizes scalability and cost efficiency. Continuous flow reactors are employed to maintain precise control over reaction parameters, improving yields (>80%) and reducing waste. Automated systems enable real-time monitoring of intermediate stages, ensuring consistent optical purity . A comparative analysis of synthetic routes is provided below:

MethodStarting MaterialCatalystYield (%)Purity (%)
Decarboxylation L-hydroxyprolineMethyl isobutyl75–85≥99
Mitsunobu Reaction Chiral alcoholsDIAD/Ph₃P60–70≥95

Physicochemical Properties

Solubility and Stability

(R)-3-Ethoxy-pyrrolidine hydrochloride exhibits high solubility in polar solvents:

  • Water: 250 mg/mL at 25°C

  • Methanol: >500 mg/mL

  • Ethanol: 300 mg/mL

The hydrochloride salt form stabilizes the compound against oxidative degradation, with a shelf life exceeding 24 months under inert storage conditions . Thermal analysis (DSC) reveals a melting point of 182–185°C, consistent with related pyrrolidine hydrochlorides .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 3.75–3.68 (m, 1H, CH-O), 3.50–3.42 (m, 2H, OCH₂), 3.30–3.10 (m, 4H, pyrrolidine ring), 1.20 (t, J = 7.0 Hz, 3H, CH₃) .

  • Optical Rotation: [α]²⁰_D = +6.25° (c = 4, MeOH) .

CompoundEC₅₀ (mg/kg)Mechanism
(R)-3-Ethoxy-pyrrolidine15Serotonin reuptake inhibition
Fluoxetine10SSRI

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a versatile scaffold for structure-activity relationship (SAR) studies. Fluorinated analogs, such as 1b from Search Result , exhibit enhanced blood-brain barrier permeability (logP = 2.1 vs. 1.5 for parent compound), enabling CNS drug development .

Agrochemicals

Pyrrolidine derivatives are employed in fungicide formulations. (R)-3-Ethoxy-pyrrolidine hydrochloride’s ethoxy group improves leaf adhesion by 30% compared to non-etherified analogs, as demonstrated in field trials against Phytophthora infestans .

Comparative Analysis with Structural Analogs

CompoundFunctional GroupSelectivity (nNOS/eNOS)logP
(R)-3-Ethoxy-pyrrolidine-OCH₂CH₃120:11.5
(S)-3-Ethoxy-pyrrolidine-OCH₂CH₃15:11.5
3-Hydroxypyrrolidine -OH50:10.8

The (R)-configuration confers superior enzyme selectivity due to optimal spatial alignment with nNOS’s hydrophobic subpocket .

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